Quarfloxin

Übersicht

Beschreibung

Quarfloxin is a novel fluoroquinolone derivative that has garnered significant attention due to its unique mechanism of action and potential therapeutic applications. It is primarily known for its ability to disrupt ribosomal RNA biogenesis in cancer cells, leading to selective apoptosis in tumor cells while sparing normal cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Quarfloxin is synthesized through a series of chemical reactions involving the modification of the fluoroquinolone core structureThe exact synthetic route and reaction conditions are proprietary and have been optimized for maximum yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process ensures that the compound meets stringent quality standards required for pharmaceutical applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Quarfloxin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um reaktive Zwischenprodukte zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, die zur Bildung reduzierter Derivate führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten Reagenzien und Bedingungen ab. So kann Oxidation beispielsweise zu Chinolonderivaten mit veränderten elektronischen Eigenschaften führen, während Reduktion stabilere, weniger reaktive Formen der Verbindung erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Quarfloxin has a wide range of applications across various fields:

| Field | Application |

|---|---|

| Chemistry | Used as a model compound for studying fluoroquinolone derivatives and their interactions with ribosomal DNA. |

| Biology | Investigated for its role in disrupting ribosomal RNA biogenesis and understanding cell proliferation mechanisms. |

| Medicine | Undergoing clinical trials for treating various cancers, including carcinoid and neuroendocrine tumors. |

| Industry | Employed in the development of new anticancer drugs and therapies due to its unique properties. |

Case Studies and Clinical Trials

- Cancer Treatment : this compound was initially developed as an anticancer agent targeting c-MYC mRNA expression. Early clinical trials indicated potential efficacy against solid tumors, but it was later withdrawn from Phase 2 trials due to lack of efficacy . However, subsequent studies have highlighted its synthetic lethal interactions with BRCA1/2 pathways, suggesting that it may be effective in specific patient populations with these mutations .

- Malaria Research : Recent studies have shown that this compound exhibits significant toxicity against Plasmodium falciparum, the causative agent of malaria. In vitro studies demonstrated that this compound binds to G-quadruplex sequences encoded by the parasite's DNA, leading to rapid killing rates at nanomolar concentrations . In vivo tests in murine models showed that this compound could clear blood-stage malaria when administered at appropriate doses .

- G-Quadruplex Targeting : this compound is part of a broader category of G-quadruplex-targeting drugs that are being explored for their potential to disrupt cancer cell proliferation by stabilizing G-quadruplex structures in DNA and RNA . The identification of synthetic lethality with other compounds like Pidnarulex further supports its potential role in personalized cancer therapy.

Wirkmechanismus

Quarfloxin exerts its effects by binding to G-quadruplex structures within ribosomal DNA. This binding disrupts the interaction between ribosomal DNA and nucleolin, a protein essential for ribosomal RNA synthesis. As a result, ribosomal RNA synthesis is inhibited, leading to the induction of apoptosis in cancer cells. This mechanism is highly selective for tumor cells, making this compound a promising candidate for cancer therapy .

Vergleich Mit ähnlichen Verbindungen

CX-5461: Another G-quadruplex binding agent that inhibits ribosomal RNA synthesis.

CX-3543: A compound similar to quarfloxin, also targeting ribosomal DNA interactions.

Telomestatin: A G-quadruplex stabilizer with potential anticancer properties

Uniqueness of this compound: this compound stands out due to its high selectivity for cancer cells and its ability to induce apoptosis without affecting normal cells. Its unique mechanism of action, involving the disruption of nucleolin-ribosomal DNA interactions, sets it apart from other similar compounds .

Biologische Aktivität

Quarfloxin, a small molecule derived from the fluoroquinolone class of drugs, has garnered attention for its unique biological activity, particularly in cancer therapy and parasitic infections. This article delves into the diverse biological activities of this compound, examining its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

This compound primarily targets G-quadruplex (G4) structures in nucleic acids, disrupting the interaction between nucleolin and ribosomal DNA (rDNA). This disruption inhibits ribosomal RNA (rRNA) biogenesis, leading to apoptotic cell death in cancer cells. The drug's mechanism can be summarized as follows:

- Binding to G4 Structures : this compound binds to G4 sequences in DNA and RNA, particularly in cancer cells and parasites.

- Inhibition of rRNA Synthesis : By displacing nucleolin from these structures, this compound inhibits the transcription of rRNA.

- Induction of Apoptosis : The inhibition of rRNA synthesis leads to decreased protein synthesis and ultimately triggers apoptosis in cancer cells.

Biological Activity Against Cancer

This compound has shown promising results in preclinical and clinical studies targeting various cancers:

- Efficacy : In a Phase I clinical trial, this compound demonstrated biological benefits for patients with carcinoid/neuroendocrine tumors (C/NET), indicating its potential as an effective treatment option .

- Selectivity : this compound selectively induces cell death in cancer cells while sparing normal cells, which is a significant advantage over traditional chemotherapeutics .

Table 1: Summary of this compound's Anticancer Activity

Biological Activity Against Parasites

Recent studies have highlighted this compound's potential as an antimalarial agent against Plasmodium falciparum, the causative agent of malaria:

- Potency : this compound exhibits nanomolar potency against blood-stage P. falciparum parasites across all developmental stages. The effective concentration (EC50) for this compound is approximately 110 nM, making it significantly more potent than related compounds like CX-5461 .

- Mechanism : this compound's mode of action against P. falciparum involves binding to G4 structures in the parasite's DNA, leading to transcriptional dysregulation and cell death .

Table 2: Efficacy of this compound Against Plasmodium falciparum

| Parameter | Value |

|---|---|

| EC50 (nM) | 110 |

| Comparison with CX-5461 EC50 (nM) | 440 |

| Potency Ratio (P. falciparum vs. P. knowlesi) | 4-fold more sensitive |

Case Studies and Clinical Trials

- Phase I Clinical Trial for Cancer : this compound was administered to patients with C/NET, showing tolerability and preliminary signs of efficacy .

- Antimalarial Activity Evaluation : In murine models infected with P. berghei, this compound demonstrated a significant reduction in parasitemia when administered at higher doses .

Eigenschaften

CAS-Nummer |

865311-47-3 |

|---|---|

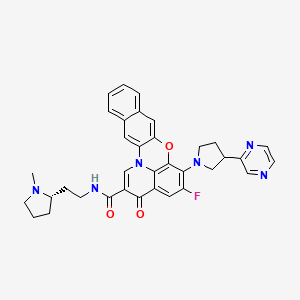

Molekularformel |

C35H33FN6O3 |

Molekulargewicht |

604.7 g/mol |

IUPAC-Name |

15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-[(3R)-3-pyrazin-2-ylpyrrolidin-1-yl]-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13(21),14,16,19-nonaene-19-carboxamide |

InChI |

InChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h2-3,5-6,11-12,15-18,20,23-24H,4,7-10,13-14,19H2,1H3,(H,39,44)/t23-,24+/m1/s1 |

InChI-Schlüssel |

WOQIDNWTQOYDLF-RPWUZVMVSA-N |

SMILES |

CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O |

Isomerische SMILES |

CN1CCC[C@H]1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CC[C@H](C7)C8=NC=CN=C8)F)C2=O |

Kanonische SMILES |

CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O |

Aussehen |

solid powder |

Key on ui other cas no. |

865311-47-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CX 3543; CX-3543; CX 3543; Quarfloxacin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.